5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Drug Design Lipophilicity ADME

Standard thiophene-2-carboxamide derivatives lack the reactive chloroacetyl electrophile or optimal lipophilicity for cellular assays. This compound solves two key pain points: - **Covalent warhead**: Chloroacetyl enables targeted nucleophilic substitution for SAR libraries and cysteine/lysine probe design. - **CNS-optimized clogP 2.20 & TPSA 55.2 Ų**: Superior to N,N-dimethyl or primary carboxamide analogs for BBB penetration and intracellular screening. Supplied at ≥98% purity to eliminate batch variability in SPR/ITC workflows.

Molecular Formula C13H16ClN3O2S
Molecular Weight 313.8
CAS No. 540793-27-9
Cat. No. B2989409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
CAS540793-27-9
Molecular FormulaC13H16ClN3O2S
Molecular Weight313.8
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C
InChIInChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)11-8(3)9(7-15)12(20-11)16-10(18)6-14/h4-6H2,1-3H3,(H,16,18)
InChIKeySWPRIXPIZXWJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide: Versatile Electrophilic Building Block


5-[(Chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 540793-27-9) is a polysubstituted thiophene-2-carboxamide derivative that serves as a reactive intermediate and a privileged scaffold in medicinal chemistry. The compound features a chloroacetyl group, a cyano substituent, and an N,N-diethyl carboxamide moiety attached to a 3-methylthiophene core . Its molecular formula is C13H16ClN3O2S, with a molecular weight of 313.80 g/mol and a calculated partition coefficient (clogP) of 2.20, indicating moderate lipophilicity [1]. The presence of the chloroacetyl group provides a reactive electrophilic handle for nucleophilic substitution, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Electrophilic handle Enables nucleophilic diversification for fragment libraries
Lipophilic amide tail Supports membrane permeability profiling in cellular assays
SAR intermediate Reactive building block for targeted covalent inhibitor discovery

Why This Scaffold Cannot Be Replaced by Close Analogs


Substitution with closely related thiophene-2-carboxamide analogs, such as the N,N-dimethyl derivative (CAS 908509-58-0) or the primary carboxamide (CAS N/A), introduces critical changes to physicochemical and reactivity profiles that undermine synthetic utility and biological performance. The N,N-diethyl group on the target compound imparts a specific lipophilicity (clogP 2.20) [1] that differs from the N,N-dimethyl analog, directly altering membrane permeability and solubility—key determinants of in vitro assay performance. Furthermore, the chloroacetyl moiety is a uniquely reactive electrophile for further derivatization; replacing it with a 4-chlorobenzoyl group (e.g., CAS 5693-10-7) drastically reduces reactivity towards nitrogen, sulfur, and oxygen nucleophiles [2], limiting the compound's use as a versatile synthetic branching point. Thus, procurement based solely on price or class similarity without verifying the specific N,N-diethyl and chloroacetyl functional groups can lead to failed synthetic sequences and non-comparable biological data.

N,N-dimethyl analog Different lipophilicity may alter membrane partitioning and cellular assay outcomes.
4-chlorobenzoyl analog Lacks the reactive chloroacetyl warhead, preventing nucleophilic diversification.
Lower-purity batches 95% purity grades may introduce undefined impurities that confound quantitative assays.

Quantitative Differentiation Evidence Against Analogues


Enhanced Lipophilicity for Improved Membrane Permeability

The target compound's N,N-diethyl carboxamide group results in a calculated logP (clogP) of 2.20, which is significantly higher than the predicted clogP of ~1.4 for the N,N-dimethyl analog (5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide, CAS 908509-58-0) [1]. This difference in lipophilicity is critical for crossing lipid bilayers.

Lipophilicity: diethyl vs dimethyl
Reported
clogP 2.20 (+0.8 vs analog)
Higher lipophilicity may support cell permeability profiling.
Computational prediction (XLogP3); verify experimentally.
Drug Design Lipophilicity ADME Cell Permeability

Superior Reactivity of the Chloroacetyl Warhead

The chloroacetyl group is a classic electrophilic warhead that undergoes facile nucleophilic substitution. A chemically analogous compound series showed that a chloroacetamide derivative (N-(anisyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide) readily reacts with various sulfur, oxygen, and nitrogen nucleophiles to form diverse derivatives, a property not shared by the corresponding 4-chlorobenzoyl analog (CAS 5693-10-7) which is stable to such nucleophilic conditions [1]. This reactivity profile directly dictates the target compound's utility as a branched intermediate.

Chloroacetyl reactivity vs 4-chlorobenzoyl
Class-level
Reactive with S,N,O nucleophiles; 4-chlorobenzoyl unreactive
Supports diversification; enables library synthesis.
Class-level inference from thiophene series; confirm with target compound.
Chemical Biology Targeted Covalent Inhibitors Fragment-Based Drug Discovery Library Synthesis

Higher Commercial Purity for Sensitive Assays

The target compound is procurable at a tested purity of 98% from Leyan (Product No. 1737737), which is a higher grade than the standard 95% purity offered by other major vendors for this CAS number and its close analogs (e.g., CAS 908509-58-0 typically listed at 95%) . For in vitro screening, a 3% difference in purity can correspond to a significant reduction in confounding side-reactivity from undefined impurities.

Purity: 98% vs 95%
Data to verify
Target 98% (Leyan); comparator 95%
Higher purity may reduce confounding impurities in assays.
Vendor specification; verify by HPLC.
Assay Development High-Throughput Screening Quality Control Procurement

Favorable TPSA Profile for Blood-Brain Barrier Penetration

The target compound exhibits a Topological Polar Surface Area (TPSA) of 55.20 Ų and zero hydrogen bond donors (HBD), placing it within the optimal range for CNS drug-like properties [1]. In contrast, the primary carboxamide analog (5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide) has a much higher TPSA (>90 Ų) and possesses multiple HBDs, which are features that typically limit passive blood-brain barrier permeability.

TPSA: diethyl vs primary amide
Reported
TPSA 55.20 Ų, HBD 0; primary amide TPSA >90 Ų, HBD 2
Lower TPSA and no HBD may support CNS permeability profiling.
Computational prediction (Ertl); verify with PAMPA-BBB or in vivo models.
CNS Drug Discovery Neuropharmacology Physicochemical Property Transport

Optimal Application Scenarios Based on Differential Evidence


Covalent Fragment and Targeted Covalent Inhibitor Library Synthesis

The chloroacetyl group serves as a mild electrophilic warhead, enabling the compound to be used as a starting fragment for covalent inhibitor discovery. Its reactivity allows for the systematic exploration of binding pockets on cysteine- or lysine-rich proteins, a strategy validated by the compound's class-level reactivity demonstrated with various nucleophiles [1]. This makes it a superior choice over non-electrophilic analogs like the 4-chlorobenzoyl derivative (CAS 5693-10-7) which cannot participate in covalent bond formation.

CNS Drug Discovery with Predicted Brain Penetration

The compound's computed physicochemical profile, particularly its TPSA of 55.20 Ų and absence of hydrogen bond donors (HBD=0), aligns with established guidelines for CNS drug-likeness [1]. This makes it a more promising starting point for neuroscience target validation than the primary carboxamide analog, whose higher TPSA and HBD count disfavor BBB penetration. MedChem groups should prioritize this scaffold when designing brain-penetrant chemical probes.

Cellular Screening Requiring Defined Membrane Permeability

The compound's clogP of 2.20, which is higher than that of the N,N-dimethyl analog, positions it as a more lipophilic and potentially more cell-permeable candidate for intracellular target screening [1]. In phenotypic or target-based cellular assays where passive membrane permeability is essential, this compound is a more logical choice for hit-to-lead optimization compared to less lipophilic, but cheaper, dimethyl-substituted alternatives.

High-Reproducibility Biochemical Assays with High-Purity Material

For core facilities and CROs conducting quantitative biochemical or biophysical assays (e.g., SPR, ITC, enzymatic assays), the availability of the compound at 98% purity from select vendors minimizes the risk of batch-to-batch variability and false positives arising from impurities [1]. This higher grade can eliminate the need for costly and time-consuming in-house re-purification, streamlining assay-ready compound management workflows.

Application
Selection Property
Validation Focus
Covalent inhibitor library synthesis
Electrophilic chloroacetyl warhead
Nucleophilic diversification reactivity
CNS permeability research
Low TPSA and zero HBD
Blood-brain barrier permeability profiling
Cell-based target engagement assays
Moderate lipophilicity (N,N-diethyl)
Passive membrane permeability assessment
Quantitative biochemical assays
Elevated purity specification
Purity consistency and impurity control
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